Finasteride acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.C2H4O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4;1-2(3)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27);1H3,(H,3,4)/t14-,15-,16-,17+,18+,22-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQSECJQBIRJR-ZNBOUQNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Steroid 5α Reductase Inhibitor Discovery
The journey to the discovery of Finasteride (B1672673) and other 5α-reductase inhibitors began with a fascinating observation in a remote village in the Dominican Republic. finasterideinfo.org In the 1970s, endocrinologist Dr. Julianne Imperato-McGinley studied a group of children with a rare genetic condition who were born with ambiguous genitalia and raised as girls, but then developed male characteristics at puberty. finasterideinfo.orgsidefxhub.com These individuals, locally known as "guevedoces," were found to have a deficiency in the enzyme 5α-reductase. finasterideinfo.orgnih.gov This enzyme is crucial for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). proteopedia.orgnews-medical.net
The key observation was that despite undergoing virilization at puberty, these individuals had significantly smaller prostate glands and did not experience male pattern baldness. finasterideinfo.orgnih.gov This led to the revolutionary understanding that DHT, not testosterone, was the primary androgen responsible for prostate growth and hair loss. nih.gov
This groundbreaking research caught the attention of scientists at Merck, who saw a therapeutic opportunity. finasterideinfo.orgsidefxhub.com They hypothesized that inhibiting the 5α-reductase enzyme in adult males could mimic the effects seen in the guevedoces, potentially offering a treatment for conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. finasterideinfo.orgsidefxhub.com This set the stage for the development of a new class of drugs: 5α-reductase inhibitors. finasterideinfo.org The first of these, Finasteride (originally codenamed MK-906), was patented in 1984 and received FDA approval for the treatment of BPH in 1992. wikipedia.orgtandfonline.com Subsequently, in 1997, a lower dose was approved for treating male pattern baldness. sidefxhub.comamericanhairloss.org
Finasteride As a Prototypical 4 Azasteroid Inhibitor in Androgen Research
Finasteride (B1672673) is a synthetic 4-azasteroid compound, a class of molecules where a nitrogen atom replaces a carbon at the 4th position of the steroid ring system. proteopedia.orgwikipedia.org This structural modification was a key outcome of early research efforts in the 1980s to design potent 5α-reductase inhibitors. tandfonline.comnih.gov
Its mechanism of action is highly specific. Finasteride acts as a competitive and specific inhibitor of the type II and type III isoforms of the 5α-reductase enzyme. wikipedia.orgnih.gov It has a much lower affinity for the type I isoform. chemicalbook.com This inhibition is considered irreversible and time-dependent, involving the formation of a stable adduct with the enzyme and its cofactor, NADP+. proteopedia.orgwikipedia.org
The high selectivity of Finasteride for 5α-reductase, with little to no affinity for the androgen receptor itself, makes it a clean and precise tool for studying the specific roles of DHT. nih.govnih.gov By blocking the conversion of testosterone (B1683101) to DHT, Finasteride allows researchers to differentiate the physiological and pathological effects of these two androgens. nih.govtandfonline.com For instance, studies using Finasteride have demonstrated that DHT is the principal androgen in the development and enlargement of the prostate gland. nih.govproteopedia.org
The development of Finasteride spurred further research into other 4-azasteroid inhibitors, leading to the creation of second-generation drugs like dutasteride (B1684494), which inhibits all three isoforms of 5α-reductase. tandfonline.comwikipedia.org
Significance in the Study of Androgen Metabolism and Steroidogenic Pathways
Diverse Synthetic Pathways to Finasteride
The construction of the Finasteride molecule is a multi-step process, with several pathways established from commercially available steroidal starting materials. These routes are designed to build the characteristic 4-aza-5α-androst-1-ene-3-one structure with the required N-tert-butylcarboxamide group at the 17β-position.
The majority of reported syntheses for Finasteride begin with naturally derived steroids, which provide a convenient and stereochemically defined tetracyclic core. researchgate.net The key challenges in these syntheses include the construction of the A-ring lactam and the introduction of the C1-C2 double bond.
Pregnenolone (B344588) and progesterone (B1679170) serve as common starting points for the synthesis of Finasteride. researchgate.netgoogle.com One synthetic approach commences with pregnenolone acetate (B1210297), which undergoes a series of reactions including hypobromous acid oxidation and esterification to form key intermediates. smmu.edu.cn Subsequent steps involve oxidation, cleavage of double bonds, ring closure with ammonia (B1221849) to form the lactam, hydrogenation, and dehydrogenation to yield Finasteride. smmu.edu.cn
A method starting from progesterone, an accessible steroid raw material, has also been developed. google.com This process involves a bromoform (B151600) reaction to synthesize 3-oxo-4-androstene-17β-carboxylic acid, a crucial intermediate that is also obtainable from pregnenolone. google.com The synthesis proceeds through the formation of the N-tert-butyl-3-oxo-4-androstene-17β-carboxamide, followed by oxidative ring opening of the A-ring, and then a ring-closing reaction with ammonia to form the 4-aza-5-androstene ring system. google.com
A prevalent and well-documented route to Finasteride utilizes 4-Androsten-3,17-dione (AD) as the starting material. ajrconline.orgi-scholar.in This pathway is typically accomplished in seven steps. onljbioinform.com The process involves the initial oxidative cleavage of the A-ring of AD to form a seco-acid. onljbioinform.com This intermediate is then reacted with ammonia to form an enamine lactam, which closes the A-ring into the required 4-azasteroid structure. The subsequent steps focus on stereoselective reduction of the A-ring C5 double bond, often via catalytic hydrogenation, to establish the 5α-configuration. The final step is the introduction of the C1-C2 double bond, commonly achieved through a dehydrogenation reaction using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). onljbioinform.com
Research into more efficient synthetic routes has led to the development of novel methods. One such approach is a two-step process involving bromination and elimination to introduce the C1-C2 double bond. google.com This method starts with dihydrofinasteride (the saturated analogue) and subjects it to bromination under mild conditions to produce a 2-bromodihydrofinasteride intermediate. google.com A subsequent elimination reaction removes hydrogen bromide, thereby forming the final C1-C2 unsaturated product, Finasteride. google.com This targeted approach aims to simplify the final steps of the synthesis, potentially increasing yield and reducing side reactions. google.com
Key optimization strategies include:
Reagent Efficiency : Reducing the amount of certain reagents, such as using less sodium periodate (B1199274) in the initial oxidative cleavage step, can improve cost-effectiveness without compromising yield. onljbioinform.com
Catalyst Optimization : The hydrogenation step to create the 5α-androstane skeleton has been optimized by adjusting the weight equivalent of the palladium on carbon catalyst and running the reaction at atmospheric pressure and room temperature. onljbioinform.com
Purification Techniques : Employing crystallization and recrystallization for the purification of intermediates at each stage is crucial for scalability, as it avoids complex and costly chromatographic methods. onljbioinform.comajrconline.org
These improvements make the synthesis more commercially viable and are essential for transitioning a laboratory-scale procedure to pilot-plant or industrial production. ajrconline.orgresearchgate.net
Utilization of Pregnenolone and Progesterone Derivatives
Novel Synthetic Methodologies (e.g., Bromination-Elimination Approaches)
Advanced Characterization of Finasteride Purity and Identity in Research Settings
The rigorous characterization of Finasteride is essential to confirm its chemical identity, purity, and solid-state form. A variety of advanced analytical techniques are employed for this purpose in research settings.
The structural confirmation and purity of Finasteride and its synthetic intermediates are typically established using a combination of physical and spectroscopic methods. onljbioinform.comajrconline.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. researchgate.netoup.com
Finasteride is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.netresearchgate.net These forms can have different physicochemical properties. Advanced solid-state characterization techniques are used to identify and differentiate these polymorphs:
Powder X-Ray Diffraction (PXRD) : This technique provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identification. researchgate.net
FT-Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopy methods can distinguish between polymorphs based on differences in their molecular vibrations and are effective even for analyzing finished dosage forms. researchgate.netresearchgate.net
Solid-State NMR (ssNMR) : A powerful, non-destructive technique used to characterize the crystalline forms of drugs, providing detailed information about the local environment of atoms within the crystal lattice. researchgate.net
For quantitative analysis and the assessment of purity, chromatographic methods are indispensable. Stability-indicating liquid chromatography (LC) methods, often coupled with mass spectrometry (LC-ESI-MS), are developed to separate Finasteride from any impurities or degradation products, allowing for their identification and quantification. oup.com
Table 2: Analytical Techniques for Finasteride Characterization
| Technique | Purpose | Key Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity confirmation. researchgate.net | Confirms the chemical structure of Finasteride and its intermediates. |
| Mass Spectrometry (MS) | Molecular weight determination and identification of degradation products. oup.com | Confirms the mass of the parent compound and helps identify unknown impurities. |
| Powder X-Ray Diffraction (PXRD) | Identification of crystalline polymorphic forms. researchgate.net | Differentiates between Form I and Form II of Finasteride. |
| FT-Raman Spectroscopy | Polymorph identification, including in finished products. researchgate.net | A non-destructive method capable of detecting different polymorphic forms in tablets. researchgate.net |
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Detailed spectroscopic analysis is fundamental to confirming the molecular structure of finasteride acetate and its synthetic intermediates. While comprehensive data for every intermediate of the acetate form is not broadly published, the principles of structural elucidation can be understood from studies on the parent compound, finasteride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to map the molecular skeleton. For instance, in studies of finasteride solid solutions, solid-state ¹³C NMR has been used to investigate interactions between finasteride and its impurities, noting chemical shifts in carbon atoms within the A-ring that indicate electronic perturbations and intermolecular interactions. acs.org Similar analyses would be applied to this compound to confirm the presence and placement of the acetate group and to verify the integrity of the steroid backbone.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise elemental composition of a compound by providing highly accurate mass measurements. nih.gov For finasteride, electrospray ionization (ESI) is a common technique, with selected-ion monitoring typically targeting the m/z of the protonated molecule [M+H]⁺. nih.govjrhm.org In a study analyzing finasteride in plasma, the selected-ion monitoring was set to m/z 373.3 for finasteride. nih.gov For this compound, the expected molecular weight is 432.6 g/mol , and HRMS would be used to confirm this mass with high precision, thereby verifying the compound's elemental formula (C₂₅H₄₀N₂O₄). nih.gov MS/MS fragmentation analysis further confirms the structure by breaking the molecule into predictable pieces; for finasteride, characteristic product ions are observed at m/z 317 and 305. jrhm.org
Chromatographic Purity Profiling for Research-Grade Material
Ensuring the purity of research-grade this compound is critical for the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. chromatographyonline.com
Reverse-Phase HPLC (RP-HPLC): This is the most common technique for analyzing finasteride and its impurities. ajpamc.com A typical method involves a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and sometimes tetrahydrofuran (B95107). ajpamc.comarabjchem.org Detection is commonly performed using a UV detector at a wavelength of 210 nm, where finasteride shows maximum absorbance. ajpamc.com The method is validated for specificity, linearity, accuracy, and precision to ensure it can reliably separate finasteride from potential impurities, including synthetic precursors and degradation products. arabjchem.orgjocpr.com For example, one validated HPLC method for finasteride and its impurities used a mobile phase of water, acetonitrile, and tetrahydrofuran (80:10:10, v/v/v) and achieved successful separation of three known impurities. arabjchem.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Symmetry C18, 75mm x 4.6mm, 3.5µm | jocpr.com |
| Mobile Phase | Water and Acetonitrile (64:36 v/v) | jocpr.com |
| Flow Rate | 1.0 mL/min | jocpr.comresearchgate.net |
| Detection Wavelength | 210 nm | ajpamc.comresearchgate.net |
| Column Temperature | 25°C | jocpr.com |
Polymorphism and Solid-State Characteristics Relevant to Research Material
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical characteristic of finasteride. wjpsonline.comresearchgate.net These different forms, while chemically identical, can have different physical properties. The two most well-characterized non-solvated polymorphic forms of finasteride are known as Form I and Form II. google.comgoogle.com
Identification and Characterization of Polymorphic Forms (e.g., Form I, Form II)
Distinguishing between Form I and Form II is essential for consistent research material. Several analytical techniques are used for this characterization.
X-Ray Powder Diffraction (XRPD): XRPD is a definitive technique for identifying polymorphs. Each crystalline form produces a unique diffraction pattern. Form I and Form II of finasteride have distinct patterns characterized by different d-spacings. google.com For instance, Form II exhibits characteristic diffraction bands at 6.40, 8.70, and 11.30 2θ values, which are absent in the pattern for Form I. wjpsonline.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Finasteride Form I shows a melting peak at approximately 257°C, often preceded by a solid-solid transformation to Form II at around 230°C. researchgate.net In contrast, Form II displays a single melting endotherm with a peak temperature of about 261°C. google.com
Infrared (IR) Spectroscopy: FTIR spectroscopy can also differentiate the polymorphs. The most notable difference is in the carbonyl stretching region; Form I shows two resolved bands around 1688 cm⁻¹, while Form II has a single, distinguishable band at 1677 cm⁻¹. wjpsonline.com
| Technique | Form I | Form II | Reference |
|---|---|---|---|
| XRPD (d-spacings Å) | 6.44, 5.69, 5.36, 4.89, 4.55 | 14.09, 10.36, 7.92, 7.18, 6.40 | google.com |
| DSC (Melting Point) | ~257°C (with prior transition) | ~261°C (single endotherm) | researchgate.netgoogle.com |
| FTIR (cm⁻¹) | Two bands at ~1688 cm⁻¹ | Single band at ~1677 cm⁻¹ | wjpsonline.com |
Impact of Crystallization Conditions on Solid-State Properties for Research Sample Consistency
The specific polymorphic form of finasteride obtained is highly dependent on the crystallization conditions, such as the solvent system and temperature. google.com Controlling these conditions is vital for producing a consistent solid-state form for research.
Crystallization from Solvents: Form I is the most common and is typically prepared by crystallization from a mixture of an organic solvent and water, where the non-solvated form is less soluble than any solvated form. google.com Conversely, Form II can be prepared by crystallization from a solvent system that favors a solvated intermediate, which is then desolvated. google.comgoogle.com For example, dissolving finasteride in glacial acetic acid and then adding water can yield Form II. wjpsonline.com
Thermal Conversion: The polymorphic forms can be interconverted using temperature. Heating Form I to about 150°C is sufficient to convert it to Form II. google.comgoogle.com This highlights the importance of controlled drying and storage temperatures to maintain the desired polymorphic form in a research sample.
Specificity and Selectivity Towards Steroid 5α-Reductase Isoenzymes (SRD5A)
Three distinct isoenzymes of steroid 5α-reductase have been identified, each encoded by a separate gene: SRD5A1, SRD5A2, and SRD5A3. nih.goviiarjournals.org These isoenzymes exhibit different tissue expression patterns and play varying roles in androgen physiology. iiarjournals.org Finasteride demonstrates a marked selectivity in its interaction with these isoenzymes.
Preferential Inhibition of Type II 5α-Reductase
Research has consistently shown that finasteride is a potent and specific inhibitor of the type II 5α-reductase (SRD5A2) isoenzyme. nih.govdrugbank.comclinicaltrials.gov This isoform is predominantly found in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles. iiarjournals.orgdrugbank.com The mechanism of action is based on the preferential inhibition of SRD5A2 through the formation of a highly stable complex with the enzyme. drugbank.comunict.it This selectivity is significant, with studies indicating that finasteride has a 100-fold greater affinity for the type II isoenzyme compared to the type I isoenzyme. drugbank.com The potent inhibition of SRD5A2 is a key factor in its clinical effects, leading to a substantial decrease in both serum and tissue concentrations of DHT. drugbank.com The efficacy of finasteride has been shown to be dependent on the levels of SRD5A2 present in the target tissue. auajournals.org
Modulation of Type I and Type III 5α-Reductase Activity
While highly selective for SRD5A2, finasteride does interact with the other isoenzymes, albeit to a lesser extent. Its inhibitory activity against the type I isoenzyme (SRD5A1) is considerably weaker. auajournals.orgwikipedia.org SRD5A1 is primarily located in the skin, sebaceous glands, and liver. iiarjournals.org The mean inhibitory concentration (IC50) for finasteride against SRD5A1 is 360 nM, compared to 69 nM for SRD5A2, highlighting its lower potency for the type I isoform. auajournals.orgwikipedia.org
The third isoenzyme, SRD5A3, is also inhibited by finasteride, reportedly with a potency similar to that of SRD5A2 in transfected cell lines. iiarjournals.orgwikipedia.orgahajournals.orgresearchgate.net SRD5A3 is expressed in various peripheral tissues and has been found to be overexpressed in castration-resistant prostate cancer. iiarjournals.orgresearchgate.net
| Isoenzyme | Mean Inhibitory Concentration (IC50) | Primary Tissue Locations |
|---|---|---|
| Type I (SRD5A1) | 360 nM | Skin, Sebaceous Glands, Liver |
| Type II (SRD5A2) | 69 nM | Prostate, Seminal Vesicles, Hair Follicles |
| Type III (SRD5A3) | Potency similar to Type II | Various peripheral tissues, overexpressed in castration-resistant prostate cancer |
Enzyme Inhibition Kinetics and Characteristics
The interaction between finasteride and 5α-reductase is complex, involving multiple kinetic characteristics that contribute to its potent and long-lasting inhibitory effects.
Competitive Inhibition and Michaelis Constant (K_m) Considerations
Finasteride acts as a competitive inhibitor of 5α-reductase with respect to the substrate testosterone. researchgate.net This means that finasteride and testosterone compete for binding to the active site of the enzyme. The Michaelis constant (K_m) represents the substrate concentration at which the enzyme operates at half its maximum velocity and is an indicator of the affinity between the enzyme and its substrate. scirp.org For the human prostate enzyme (type 2), the K_m for testosterone has been determined to be approximately 20-25 nM. google.com The competitive nature of finasteride's inhibition implies that its effectiveness can be influenced by the local concentration of testosterone.
Mechanism-Based and Slow-Binding Inhibition
Finasteride is classified as a mechanism-based inhibitor, sometimes referred to as a "suicide inhibitor". pfsfoundation.orgresearchgate.net This means the enzyme itself catalyzes the conversion of finasteride into a reactive intermediate that then inactivates the enzyme. pfsfoundation.org It is also a slow-binding inhibitor, meaning the final, tight-binding complex forms over time, a characteristic that initially led to an underestimation of its potency. google.compfsfoundation.orgnih.govacs.org The inhibition is considered functionally irreversible due to the extremely slow dissociation of the final inhibitor complex from the enzyme. auajournals.orggoogle.compfsfoundation.org
Formation and Stability of the Enzyme-Inhibitor Adduct (NADP-Dihydrofinasteride)
The process of inhibition involves the enzyme, the cofactor NADPH, and finasteride. pfsfoundation.orgnih.gov Finasteride acts as an alternative substrate for 5α-reductase. The enzyme catalyzes a hydride transfer from NADPH to finasteride. pfsfoundation.orgnih.gov This leads to the formation of a highly stable, non-covalently bound ternary complex consisting of the enzyme, the oxidized cofactor (NADP+), and a reduced form of the inhibitor, dihydrofinasteride. pfsfoundation.orgncats.ioproteopedia.org This complex is specifically an NADP-dihydrofinasteride adduct. pfsfoundation.orgnih.govresearchgate.net
This adduct is an extremely potent bisubstrate analog inhibitor, with a dissociation constant (Ki) estimated to be as low as 1 x 10^-13 M. pfsfoundation.org The stability of this enzyme-inhibitor adduct is remarkable, with a reported half-life of approximately one month at 37°C. pfsfoundation.orgnih.gov This slow rate of dissociation is the basis for the pseudo-irreversible nature of the inhibition by finasteride. pfsfoundation.org The formation of this stable adduct effectively sequesters the enzyme, preventing it from processing its natural substrate, testosterone. pfsfoundation.orgresearchgate.net
Dissociation Kinetics of the Enzyme-Inhibitor Complex
Finasteride is recognized as a potent, time-dependent inhibitor of 5α-reductase, particularly the type II isozyme. bioscientifica.combioscientifica.com The interaction between finasteride and the enzyme is not instantaneous; instead, it involves a slow-binding mechanism. nih.gov This process leads to the formation of a highly stable, noncovalent enzyme-inhibitor complex. drugs.comfda.gov
The complex is characterized by an extremely slow dissociation rate. drugs.comfda.gov In vitro and in vivo studies have demonstrated that the turnover from this complex is exceptionally slow, with a reported half-life of approximately 30 days. drugs.comfda.govlabriva.com This slow dissociation is a key factor in the long-lasting inhibitory effect of the drug. Research on the recombinant human prostate (type 2) isozyme has shown that the enzyme-inhibitor complex, formed with [3H]finasteride, releases [3H]dihydrofinasteride with a half-life of about one month at 37°C. pfsfoundation.org
The stability of this complex is such that the inhibition is considered functionally or pseudo-irreversible. pfsfoundation.orggoogle.com While the binding is noncovalent, the slow rate of dissociation means that for practical purposes, the enzyme is taken out of commission for an extended period. pfsfoundation.orggoogle.com It has been proposed that the release of the inhibitor may be more related to the natural degradation of the enzyme rather than a simple dissociation to regenerate a catalytically active enzyme. google.com
The formation of the stable complex involves a rearrangement after the initial binding. For the rat type 2 isozyme, finasteride binds to the enzyme-NADPH complex to form a ternary complex, which then rearranges into a high-affinity complex. capes.gov.brnih.gov Upon denaturation of this complex, dihydrofinasteride is released. capes.gov.brnih.gov
Molecular Interactions at the Enzyme Active Site
The interaction between finasteride and the 5α-reductase active site is a complex process involving specific binding affinities, substrate mimicry, and conformational changes within the enzyme.
Binding Affinities (K_i) and Substrate Analog Recognition
Finasteride acts as a competitive inhibitor of 5α-reductase, meaning it competes with the natural substrate, testosterone, for binding to the enzyme's active site. xyonhealth.comdroracle.ai It is specifically recognized as a substrate analog, with a structure similar enough to testosterone to bind effectively but with differences that lead to potent inhibition. xyonhealth.com Finasteride itself does not have any affinity for the androgen receptor. drugs.comfda.govdroracle.ai
The inhibitory potency of finasteride varies between the different isozymes of 5α-reductase. It is a significantly more potent inhibitor of the type II and type III isozymes compared to the type I isozyme. wikipedia.orgnih.gov This selectivity is a hallmark of its mechanism. Reports indicate that finasteride has a more than 100-fold greater selectivity for the type II enzyme over the type I enzyme. wikipedia.org
The interaction ultimately leads to the formation of an extremely stable enzyme-NADP-dihydrofinasteride adduct. pfsfoundation.org This adduct is a potent bisubstrate analog inhibitor, and its formation is a key step in the mechanism-based inhibition. pfsfoundation.orgnih.gov
Conformational Changes and Induced Fit Mechanisms
The binding of finasteride to the 5α-reductase active site is not a simple lock-and-key interaction but rather involves conformational changes in the enzyme, a process known as induced fit. nih.govnih.gov Structural studies, including the crystal structure of human steroid 5α-reductase 2 (SRD5A2) in complex with finasteride, have provided significant insights into these mechanisms. nih.govresearchgate.netrcsb.org
These studies reveal that the binding of finasteride and the cofactor NADPH occurs within a largely enclosed cavity inside the cell membrane. researchgate.netrcsb.org The binding pocket for the NADP-dihydrofinasteride adduct is enclosed by cytosolic loops, which creates a physical barrier. nih.gov For the catalytic cycle to proceed and for the exchange of NADPH and NADP+ to occur, these cytosolic loops must undergo conformational changes. nih.gov
Molecular dynamics simulations have indicated high structural dynamics, particularly in the cytosolic loops L1 and L5, which leads to the opening of the nucleotide-binding pocket. nih.gov This dynamic nature allows for the efficient turnover of the reaction. It has been suggested that a conformational change in the enzyme associated with binding the bisubstrate analog may also be a rate-limiting step in the catalytic turnover of both testosterone and finasteride. pfsfoundation.orgnih.gov The chemical differences between testosterone and finasteride result in them adopting different binding poses relative to NADPH, which allows for the specific reduction of the Δ-4,5 bond in testosterone and the Δ-1,2 bond in finasteride. nih.gov
Downstream Biochemical Consequences of 5α-Reductase Inhibition
The primary biochemical consequence of finasteride's inhibition of 5α-reductase is the significant alteration of steroid metabolism, most notably the suppression of dihydrotestosterone (B1667394) (DHT) production. This leads to a cascade of changes in local and systemic steroid levels.
Suppression of Dihydrotestosterone (DHT) Biosynthesis
Finasteride is a potent suppressor of dihydrotestosterone (DHT) biosynthesis. drugbank.comcuni.cz It achieves this by inhibiting the 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, DHT. droracle.aicuni.cz This inhibition occurs in various tissues where the enzyme is present, including the prostate gland, skin, and hair follicles. wikipedia.org
The reduction in DHT levels is substantial. In serum, finasteride can decrease DHT concentrations by approximately 70%. wikipedia.orgdrugbank.com The suppression of DHT in prostatic tissue is even more pronounced, with reductions of up to 80-90%. droracle.aiwikipedia.orgnih.gov This dramatic decrease in DHT is the primary mechanism behind finasteride's therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia. xyonhealth.comwikipedia.org Studies have shown that even low doses of finasteride can achieve near-maximal suppression of serum DHT levels. wikipedia.org
The onset of DHT suppression is rapid, with a significant reduction in serum DHT concentration observed within hours of the first dose. labriva.comdrugbank.com Long-term treatment maintains these suppressed levels. For instance, in men at risk for prostate cancer, treatment with finasteride led to a 78.7% decrease in serum DHT from baseline to one month, a level of suppression that was largely maintained over a 12-month period. nih.gov
Alterations in Local and Systemic Steroid Homeostasis (e.g., Testosterone, Androstenedione)
The inhibition of 5α-reductase by finasteride leads to significant shifts in the balance of other steroid hormones, both systemically and within specific tissues. oup.comnih.gov
A consistent finding is an increase in testosterone levels. drugbank.comoup.comportlandpress.com With the conversion of testosterone to DHT being blocked, testosterone accumulates. Serum testosterone levels have been observed to increase by approximately 10-20%, generally remaining within the normal physiological range. drugbank.comoxfordonlinepharmacy.co.uk In some cases, a significant increase in testosterone concentrations was observed after three months of treatment. oup.com
The impact on androstenedione is also notable. One study in rats showed that finasteride treatment led to a significant elevation in circulating androstenedione levels. oup.com A study in men at risk for prostate cancer found that androstenedione increased by approximately 34.5%, which was about 1.9 times the increase observed for testosterone. nih.gov However, another study in hirsute women did not find a change in androstenedione concentrations. oup.com
The table below summarizes the observed changes in various steroid levels following finasteride administration, as reported in different studies.
| Steroid | Change Observed | Tissue/Fluid | Study Population | Citation |
| Dihydrotestosterone (DHT) | ~70% decrease | Serum | Men | wikipedia.orgdrugbank.com |
| Dihydrotestosterone (DHT) | 80-90% decrease | Prostate | Men | droracle.aiwikipedia.orgnih.gov |
| Testosterone | ~10-20% increase | Serum | Men | drugbank.comoxfordonlinepharmacy.co.uk |
| Testosterone | Significant increase | Serum | Hirsute Women | oup.com |
| Androstenedione | Significant increase | Circulation | Rats | oup.com |
| Androstenedione | ~34.5% increase | Serum | Men at risk for prostate cancer | nih.gov |
| Androstenedione | No change | Serum | Hirsute Women | oup.com |
| Estradiol | No significant change | Serum | Hirsute Women | oup.com |
| Progesterone | Significant decrease | Serum | Women | portlandpress.com |
These alterations underscore the central role of 5α-reductase in maintaining steroid homeostasis and how its inhibition by finasteride can have widespread biochemical effects beyond the reduction of DHT. nih.govresearchgate.net
Modulation of Neuroactive Steroid Levels (e.g., Allopregnanolone (B1667786), 3α-Androstanediol)
Finasteride is a specific inhibitor of the steroid Type II 5α-reductase, an intracellular enzyme pivotal in steroid metabolism. drugbank.com While its primary therapeutic action involves blocking the conversion of testosterone to the more potent androgen 5α-dihydrotestosterone (DHT), the 5α-reductase enzyme also plays a rate-limiting role in the synthesis of several other neuroactive steroids. wikipedia.orgthieme-connect.comresearchgate.net This inhibition leads to significant alterations in the levels of various neurosteroids, including allopregnanolone and 3α-androstanediol, by disrupting their synthesis pathways. researchgate.netmdpi.com
The 5α-reductase enzyme is responsible for the conversion of progesterone to 5α-dihydroprogesterone (DHP) and deoxycorticosterone to 5α-dihydrodeoxycorticosterone (DHDOC). mdpi.comresearchgate.netcuni.cz These products are subsequently metabolized into potent neuroactive steroids, such as allopregnanolone (also known as 3α,5α-THP) and allotetrahydrodeoxycorticosterone (THDOC), respectively. mdpi.com Similarly, it catalyzes the conversion of testosterone to DHT, which is a precursor to 3α-androstanediol (3α-diol). wikipedia.orgnih.gov Consequently, finasteride functions as a neurosteroidogenesis inhibitor by blocking these critical enzymatic steps. wikipedia.org
Table 1: Effect of Finasteride on Neuroactive Steroid Synthesis Pathways
| Precursor Steroid | Enzyme Inhibited by Finasteride | Direct Product | Subsequent Neuroactive Steroid |
|---|---|---|---|
| Progesterone | 5α-reductase | 5α-Dihydroprogesterone (DHP) | Allopregnanolone (3α,5α-THP) |
| Deoxycorticosterone | 5α-reductase | 5α-Dihydrodeoxycorticosterone (DHDOC) | Allotetrahydrodeoxycorticosterone (THDOC) |
| Testosterone | 5α-reductase | 5α-Dihydrotestosterone (DHT) | 3α-Androstanediol (3α-diol) |
This table illustrates the key steroid conversion pathways impacted by the inhibition of the 5α-reductase enzyme by finasteride. mdpi.comresearchgate.netendocrine-abstracts.org
Impact on Allopregnanolone
Research has consistently shown that finasteride administration leads to a marked reduction in allopregnanolone levels. thieme-connect.compfsfoundation.org In animal studies, finasteride was found to dose-dependently inhibit the stress-induced increase of allopregnanolone in rat brains, with higher doses capable of almost completely depleting the neurosteroid. jst.go.jp Further research in male rats demonstrated that subchronic finasteride treatment significantly decreased allopregnanolone levels in the colon, an effect that persisted even after a one-month withdrawal period. nih.gov This is a direct consequence of finasteride blocking the conversion of progesterone into its 5α-reduced metabolites. researchgate.net The reduction of allopregnanolone and other GABAergic neurosteroids has been observed in both animal models and humans treated with the compound. thieme-connect.com
Impact on 3α-Androstanediol
The inhibition of 5α-reductase by finasteride directly impacts the production of 3α-androstanediol by significantly reducing its precursor, DHT. wikipedia.orgnih.gov Clinical studies in men have quantified this effect, showing substantial decreases in the circulating metabolites of 3α-androstanediol. In one study of men at risk for prostate cancer, finasteride treatment resulted in a 75.7% decrease in serum 5α-androstane-3α,17β-diol glucuronide (a key metabolite often measured as an indicator of 5α-reductase activity) after just one month. researchgate.net Other studies have confirmed that finasteride treatment significantly reduces concentrations of 3α-androstanediol glucuronide. haaronline.com This effect is a direct biochemical outcome of inhibiting the testosterone-to-DHT conversion pathway. nih.gov
Table 2: Summary of Research Findings on Finasteride's Impact on Neuroactive Steroid Levels
| Study Focus | Model/Subject | Steroid(s) Measured | Key Finding | Citation(s) |
|---|---|---|---|---|
| Stress-Induced Neurosteroid Changes | Rats | Allopregnanolone (AP) | Dose-dependently inhibits stress-induced elevation of brain AP; a 10 mg/kg dose almost completely depleted it. | jst.go.jp |
| Prostate Cancer Risk | Men | 5α-androstane-3α,17β-diol glucuronide (3α-diol G), DHT | 3α-diol G decreased by 75.7% and DHT by 78.7% from baseline after 1 month of treatment. | researchgate.net |
| Benign Prostatic Hyperplasia | Men | 5α-reduced metabolites (androsterone, allopregnanolone) and 5β-reduced metabolites | Significant decrease in 5α-reduced metabolites and an increase in most 5β-reduced metabolites. | researchgate.netcuni.cz |
| Gut Steroid Levels | Male Rats | Allopregnanolone (ALLO), 3α-androstanediol (3α-diol) | Subchronic treatment decreased colonic ALLO and 3α-diol levels. | nih.gov |
This table presents quantitative data from selected studies demonstrating the modulatory effect of finasteride on neuroactive steroid levels.
Pharmacology Preclinical and Systems Level Perspectives
Pharmacodynamics in Experimental Systems
Cellular and Tissue-Specific Enzyme Activity Inhibition
Finasteride (B1672673) acetate (B1210297) is a synthetic 4-azasteroid compound that acts as a potent and competitive inhibitor of 5α-reductase, particularly the type II isozyme. medchemexpress.comdrugbank.comwikipedia.orgdrugs.com This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). drugbank.comwikipedia.orgdrugs.com The inhibitory mechanism of finasteride is characterized by the formation of a stable complex with the 5α-reductase enzyme. drugs.com In preclinical models, finasteride has demonstrated a significantly higher affinity for the type II 5α-reductase enzyme compared to the type I enzyme, with some reports suggesting an approximately 100-fold greater affinity for the type II isozyme. medchemexpress.com
The inhibition of 5α-reductase by finasteride leads to a significant reduction in DHT concentrations in both serum and specific tissues. drugbank.comwikipedia.org In preclinical studies involving male rats, finasteride administration resulted in decreased prostatic and plasma DHT levels. oup.comoup.com This tissue-specific inhibition is a key aspect of its pharmacodynamic profile. For instance, in men, finasteride has been shown to reduce DHT levels in the prostate gland by up to 80-90%. wikipedia.org This targeted action within androgen-sensitive tissues like the prostate is central to its effects. drugbank.comdrugs.com
Furthermore, studies in various experimental systems have highlighted the specificity of finasteride's inhibitory action. It shows no significant affinity for the androgen receptor itself, nor does it possess androgenic, antiandrogenic, estrogenic, antiestrogenic, or progestational effects. fda.govfda.govfda.gov In vitro assays using transiently expressed human type I and II 5α-reductase have confirmed that finasteride is a potent inhibitor. oup.com The turnover of the finasteride-enzyme complex is notably slow, with a half-life of approximately 30 days for the Type II enzyme complex. drugs.comfda.gov
Table 1: Inhibitory Activity of Finasteride on 5α-Reductase Isozymes
| Isozyme | Affinity | IC50 | Effect on DHT Levels |
|---|---|---|---|
| Type II 5α-Reductase | High (approx. 100-fold > Type I) medchemexpress.com | 4.2 nM medchemexpress.com | Significant reduction in serum and tissue drugbank.comwikipedia.org |
| Type I 5α-Reductase | Low medchemexpress.com | - | Less significant impact fda.gov |
| Type III 5α-Reductase | Inhibited wikipedia.org | - | Contributes to overall DHT reduction wikipedia.org |
Modulation of Androgen Receptor (AR) Expression and Activity in Select Tissues
Preclinical models have shown that this modulation of AR activity can influence various cellular processes. For example, in some studies, the density of nuclear AR in stromal and epithelial cells of the prostate was observed to be altered in response to changes in local androgen levels, which can be influenced by finasteride. researchgate.net However, it's important to note that finasteride's effect is not on the expression of the AR gene itself, but rather on the availability of its most potent ligand, DHT. drugs.com The resulting decrease in AR activation in tissues like the prostate is a key factor in its pharmacological effects. drugbank.comoup.com
Effects on Steroid-Dependent Cellular Processes (e.g., Proliferation, Apoptosis in Preclinical Models)
The finasteride-induced reduction in DHT levels and subsequent modulation of androgen receptor activity have direct consequences on steroid-dependent cellular processes, particularly in androgen-sensitive tissues. nih.gov In preclinical models, finasteride has been shown to decrease the size of the prostate gland. medchemexpress.comoup.com This reduction in prostate volume is attributed to the induction of apoptosis (programmed cell death) and the inhibition of proliferation in the glandular epithelium. nih.gov
For instance, in intact male rats, finasteride treatment led to a significant decrease in prostate weight. oup.com This effect is a direct result of the diminished androgenic stimulation necessary for maintaining the growth and survival of prostate cells. drugs.comnih.gov The reduction in prostatic size observed in dogs with benign prostatic hyperplasia (BPH) following finasteride administration further corroborates these findings. medchemexpress.com
Metabolism and Biotransformation Pathways
Phase I Metabolism: Cytochrome P450 (CYP3A4) Mediated Hydroxylation and Oxidation Pathways
Finasteride undergoes extensive metabolism in the liver, primarily through Phase I reactions. drugbank.comwikipedia.orgnih.gov The principal enzyme responsible for the biotransformation of finasteride is cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govprobes-drugs.orgtmda.go.tz This enzyme mediates hydroxylation and oxidation reactions, which are the initial steps in making the compound more water-soluble for excretion. nih.gov
The involvement of CYP3A4 in finasteride metabolism suggests the potential for drug-drug interactions with other substances that are also metabolized by, or that inhibit or induce, this enzyme. tmda.go.tz However, studies have indicated that finasteride itself does not appear to significantly affect the CYP450-linked drug-metabolizing enzyme system. tmda.go.tzpdr.net The metabolism of finasteride primarily occurs via the t-butyl side chain. drugbank.comprobes-drugs.org
Formation and Characterization of Primary Metabolites (e.g., Monohydroxylated, Monocarboxylic Acid Derivatives)
The Phase I metabolism of finasteride results in the formation of several metabolites. drugbank.comwikipedia.orgnih.gov The two major metabolites identified are the t-butyl side chain monohydroxylated metabolite and a monocarboxylic acid derivative. drugbank.comfda.govprobes-drugs.org These metabolites are formed through the action of CYP3A4. drugbank.comnih.gov
Importantly, these primary metabolites possess significantly less pharmacological activity than the parent compound, finasteride. drugbank.comprobes-drugs.org They retain less than 20% of the 5α-reductase inhibitory activity of finasteride. drugbank.comwikipedia.orgfda.govprobes-drugs.org In human studies, after an oral dose, these metabolites are the primary forms excreted in the urine, with the monocarboxylic acid metabolite being the major compound isolated. fda.gov Microbial transformation studies using Aspergillus niger have also been conducted, leading to the formation of hydroxylated derivatives such as 11α-hydroxyfinasteride and 15β-hydroxyfinasteride. tandfonline.comtandfonline.com
Table 2: Primary Metabolites of Finasteride
| Metabolite | Formation Pathway | Pharmacological Activity |
|---|---|---|
| ω-hydroxyfinasteride (t-butyl side chain monohydroxylated) nih.gov | CYP3A4-mediated hydroxylation drugbank.comnih.gov | <20% of finasteride's activity drugbank.comwikipedia.orgprobes-drugs.org |
| Monocarboxylic acid derivative drugbank.comprobes-drugs.org | Oxidation nih.gov | <20% of finasteride's activity drugbank.comwikipedia.orgprobes-drugs.org |
| 11α-hydroxyfinasteride tandfonline.comtandfonline.com | Microbial biotransformation (A. niger) tandfonline.comtandfonline.com | In vitro lipoxygenase inhibition tandfonline.com |
| 15β-hydroxyfinasteride tandfonline.comtandfonline.com | Microbial biotransformation (A. niger) tandfonline.comtandfonline.com | In vitro lipoxygenase inhibition tandfonline.com |
Residual Pharmacological Activity of Metabolites
Finasteride undergoes extensive metabolism, primarily in the liver, resulting in several metabolites. wikipedia.orgdrugbank.com The two major metabolites identified are the ω-hydroxy-t-butyl-acid metabolite and the monocarboxylic acid metabolite. wikipedia.orgdrugbank.comdrugs.com These metabolites are formed through hydroxylation of the t-butyl side chain, a process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by oxidation. wikipedia.orgnih.gov
Phase II Metabolism and Conjugation Reactions
Following Phase I metabolism, where finasteride is hydroxylated and oxidized, its metabolites undergo Phase II conjugation reactions. nih.gov These reactions serve to increase the water solubility of the metabolites, facilitating their elimination from the body. nih.govuomus.edu.iqdrughunter.com The primary Phase II pathway for finasteride metabolites is glucuronidation, a process where glucuronic acid is attached to the metabolite molecules. nih.govdiva-portal.org
This conjugation is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily. nih.govdiva-portal.org Specifically, the metabolite ω-hydroxy finasteride is glucuronidated by the enzyme UGT1A4, while the finasteride ω-oic acid metabolite is conjugated by UGT1A3. nih.govnih.gov These UGT enzymes are present in various tissues, including the liver, bile, colon, and intestine. nih.gov The resulting glucuronide conjugates are more polar and are readily excreted from the body. nih.govuomus.edu.iq While M1 and M3 metabolites are glucuronidated in vitro by UGT1A4 and UGT1A3 respectively, the M1 glucuronide was not identified in vivo. nih.gov The M3 glucuronide, an acyl glucuronide, was found in small amounts in the bile of some individuals. nih.gov
Distribution and Excretion Mechanisms (Biochemical Pathways)
The distribution and excretion of finasteride are governed by its physicochemical properties and metabolic pathways. wikipedia.orgdrugbank.comnih.gov
Plasma Protein Binding Characteristics
Finasteride exhibits a high degree of binding to plasma proteins. wikipedia.orgdrugbank.comdrugs.comfda.govnih.govmhmedical.compdr.netunboundmedicine.com Approximately 90% of the finasteride circulating in the bloodstream is bound to these proteins. wikipedia.orgdrugbank.comdrugs.comfda.govnih.govmhmedical.compdr.netunboundmedicine.com This extensive binding has implications for the drug's distribution and availability to target tissues.
Blood-Brain Barrier Permeation
Finasteride has been shown to cross the blood-brain barrier. wikipedia.orgdrugbank.comfda.govnih.govmhmedical.compdr.netunboundmedicine.comresearchgate.netmenshealthboston.commdpi.com This ability to enter the central nervous system is significant, as 5α-reductase enzymes are also present in the brain and are involved in the synthesis of neurosteroids. wikipedia.orgnih.govcuni.cznih.govphysiology.orgkarger.comresearchgate.netthieme-connect.com The passage of finasteride into the brain allows it to inhibit these enzymes, potentially affecting the levels of neuroactive steroids. menshealthboston.comcuni.czphysiology.orgkarger.comresearchgate.net
Metabolic Excretion Routes via Urine and Feces
After administration, finasteride and its metabolites are eliminated from the body through both renal and fecal routes. wikipedia.orgdrugbank.comdrugs.comnih.govmhmedical.compdr.netunboundmedicine.comdovepress.com The majority of the dose is excreted in the feces, accounting for approximately 57% of the administered dose. wikipedia.orgdrugs.comnih.govmhmedical.compdr.netunboundmedicine.comdovepress.com The remaining portion, about 39-40%, is excreted in the urine in the form of its metabolites. wikipedia.orgdrugs.comnih.govfda.govmhmedical.compdr.netunboundmedicine.comdovepress.com Very little of the parent drug is found unchanged in the urine. nih.gov The primary metabolite found in urine is the ω-monocarboxylic acid metabolite. nih.gov
Influence on Other Steroid Metabolizing Enzymes and Pathways
Finasteride's primary mechanism of action is the inhibition of 5α-reductase, specifically the type II and III isoenzymes. wikipedia.orgnih.govwikipedia.orgtandfonline.com This inhibition disrupts the conversion of testosterone to its more potent androgen metabolite, dihydrotestosterone (B1667394) (DHT). wikipedia.orgmhmedical.comunboundmedicine.comnih.govthieme-connect.comresearchgate.net While highly selective for 5α-reductase, finasteride's influence extends to other steroid metabolic pathways.
Finasteride has also been found to be a competitive inhibitor of 5β-reductase (AKR1D1), though its affinity for this enzyme is significantly lower than for 5α-reductase. wikipedia.org The 5α-reductase enzymes are also involved in the metabolism of other steroids, including progesterone (B1679170) and deoxycorticosterone, converting them into dihydroprogesterone (DHP) and dihydrodeoxycorticosterone (DHDOC), respectively. nih.govresearchgate.net By inhibiting 5α-reductase, finasteride can alter the levels of these neuroactive steroids and their derivatives. nih.govcuni.cznih.govphysiology.orgkarger.comresearchgate.net Studies have shown that finasteride treatment can lead to a decrease in 5α-reduced metabolites of testosterone and progesterone, and an increase in 5β-reduced metabolites and 7α-hydroxy derivatives. cuni.cz
Cross-talk with 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity
The pharmacological action of finasteride, a specific inhibitor of 5α-reductase, creates significant shifts in steroid metabolism that indirectly influence the activity of other key enzyme families, notably the 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are critical regulators of steroid hormone activity, catalyzing the interconversion between potent 17β-hydroxysteroids (like testosterone) and their less active 17-keto counterparts (like androstenedione). mdpi.comnih.govoup.com The 17β-HSD family consists of multiple isoforms, some of which are reductive, synthesizing potent hormones, while others are oxidative, deactivating them. nih.gov This enzymatic system acts as a pre-receptor control mechanism, modulating the amount of active ligand available to bind to androgen and estrogen receptors. nih.gov
In preclinical prostate models, the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-HSD type 5, plays a pivotal role in converting androstenedione (B190577) to testosterone. nih.govbioscientifica.com Finasteride's primary function is to block the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). drugbank.comoup.com A direct consequence of this inhibition in experimental models is a reciprocal increase in intraprostatic testosterone concentrations. researchgate.netoup.com This accumulation of testosterone provides an increased substrate pool for other enzymes, including 17β-HSDs. The elevated testosterone can be acted upon by oxidative 17β-HSDs to form androstenedione, altering the balance of androgen precursors.
Furthermore, DHT itself is a substrate for deactivation by certain hydroxysteroid dehydrogenases, such as AKR1C2 (also known as type 3 3α-HSD), which converts DHT to the inactive metabolite 5α-androstane-3α,17β-diol (3α-androstanediol). bioscientifica.com By drastically reducing DHT levels, finasteride diminishes the substrate available for these inactivating enzymes. oup.com Conversely, other pathways can lead back to DHT from 3α-androstanediol via oxidative 3α-HSDs, demonstrating a complex network of steroid conversions within the prostate. oup.com The finasteride-induced alteration of the testosterone-to-DHT ratio fundamentally changes the dynamics of these interconnected pathways, representing a significant form of cross-talk between the 5α-reductase and 17β-HSD enzyme systems.
Effects on Estrogen-Androgen Balance in Experimental Models
A significant pharmacological consequence of finasteride administration in preclinical studies is the alteration of the estrogen-to-androgen ratio. researchgate.netoup.com By inhibiting 5α-reductase, finasteride prevents the conversion of testosterone to DHT. oup.com This leads to an elevation of circulating and intraprostatic testosterone levels. oup.comoup.com The increased availability of testosterone as a substrate for the enzyme aromatase results in enhanced conversion of testosterone to estrogen. researchgate.netoup.comoup.com Consequently, the intraprostatic estrogen-to-androgen ratio is significantly increased in finasteride-treated animal models. researchgate.netoup.comoup.com This shift in hormonal balance toward estrogen excess is a key outcome observed in experimental settings. nih.gov
Studies in intact male rats have been instrumental in characterizing these effects. In these models, finasteride administration leads to a decrease in the weight of androgen-dependent tissues like the prostate, while not affecting androgen-independent tissues. oup.comoup.com Despite the reduction in prostate size, the underlying hormonal milieu is marked by this increased estrogenic potential, which could influence different cellular components within the prostate. oup.comoup.com The aging process in males is naturally associated with an increased estrogen-to-androgen ratio, a state that is further amplified by finasteride. nih.govnih.gov
The table below summarizes the pharmacological effects observed in intact rat models following finasteride treatment, as reported in comparative studies.
Mentioned Compounds
Advanced Analytical Methodologies for Research
Bioanalytical Method Development and Validation for Finasteride (B1672673) and Metabolites in Biological Matrices
The development of robust bioanalytical methods is fundamental for determining the concentration of finasteride and its metabolites in biological samples like plasma, serum, and tissue. These methods are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of finasteride in various samples. researchgate.netajpamc.comjocpr.comresearchgate.net Early HPLC methods often utilized UV detection at wavelengths around 210 nm or 245 nm. acs.orgresearchgate.netacs.org For instance, one method employed a C18 column with a mobile phase of methanol (B129727) and water (70:30 v/v), achieving elution of finasteride at approximately 6 minutes. researchgate.net Another established method used a mobile phase of acetonitrile (B52724) and 15 mM potassium dihydrogenphosphate (40:60, v/v) with UV detection at 210 nm, reporting a limit of quantitation (LOQ) of 4 ng/mL. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers enhanced resolution, sensitivity, and reduced analysis time by using smaller particle size columns (e.g., 1.7 µm). scirp.orgscirp.orgresearchgate.net A stability-indicating RP-UPLC method was developed using a Waters ACQUITY UPLC BEH Phenyl Column (150 mm × 2.1 mm, 1.7 µm) with a gradient mobile phase of 2.5 mM orthophosphoric acid and a mixture of acetonitrile and water. scirp.orgscirp.orgresearchgate.net This method successfully separated finasteride from its potential impurities and degradation products with a detection wavelength of 210 nm. scirp.orgscirp.orgresearchgate.net The improved sensitivity of UPLC is highlighted by its ability to quantify impurities at levels as low as 0.036% of the analyte concentration. scirp.orgscirp.org
Table 1: HPLC and UPLC Method Parameters for Finasteride Analysis
| Technique | Column | Mobile Phase | Detection | Linearity Range | LOQ | Reference |
|---|---|---|---|---|---|---|
| HPLC | C18 | Methanol:Water (70:30) | UV at 210 nm | 50 - 800 µg/mL | Not Specified | researchgate.net |
| HPLC | Reversed-phase | Acetonitrile:15 mM KH2PO4 (40:60) | UV at 210 nm | Up to 300 ng/mL | 4 ng/mL | researchgate.net |
| RP-HPLC | HiQSil C18 (250 mm × 4.6 mm, 5 µm) | Buffer:Methanol (520:480 v/v) | UV at 245 nm | 10 - 60 µg/ml | Not Specified | ijcrt.org |
| UPLC | Waters ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm) | Gradient: 2.5 mM H3PO4 and Acetonitrile:Water (90:10) | UV at 210 nm | 2.5 - 15 µg/mL | 0.036% of analyte concentration for impurities | scirp.orgscirp.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity. acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netinnovareacademics.inpayeshdarou.irresearchgate.net This technique allows for the detection of finasteride and its metabolites at very low concentrations, often in the picogram per milliliter range.
Several LC-MS/MS methods have been developed for the quantification of finasteride in human plasma. acs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.netinnovareacademics.inpayeshdarou.irresearchgate.net One such method utilized a Waters Symmetry Shield RP18 column and a gradient mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid. nih.gov The detection was performed by mass spectrometry with electrospray ionization (ESI), monitoring the transition m/z 373.3 for finasteride. nih.gov This method demonstrated a linear range of 1 to 100 ng/mL with a lower limit of quantitation (LLOQ) of 1 ng/mL. nih.gov Another highly sensitive method achieved an LLOQ of 25 pg/mL, a significant improvement necessary for pharmacokinetic studies involving lower doses. acs.orgacs.org The detection of the ω-carboxyfinasteride metabolite is also possible using LC-MS. dshs-koeln.de
Table 2: LC-MS/MS Method Parameters for Finasteride Analysis
| Matrix | Extraction | LC Column | Mobile Phase | Ionization | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|---|---|---|
| Human Plasma | Liquid-Liquid | Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm) | Acetonitrile and 10 mM Ammonium Acetate with 0.1% Formic Acid (Gradient) | ESI | 1 - 100 ng/mL | 1 ng/mL | nih.gov |
| Human Plasma | Liquid-Liquid | Not Specified | Not Specified | TISP | 0.025 - 100 ng/mL | 25 pg/mL | acs.org |
| Human Plasma | Protein Precipitation | Zorbax Eclipse® C8 | Acetonitrile, 2 mM ammonium formate (B1220265) buffer (58:42, pH 2.5) | ESI | 0.1–60 ng mL−1 | 0.1 ng/mL | brieflands.com |
Other Analytical Techniques
Gas Chromatography (GC)
Gas Chromatography (GC), particularly coupled with mass spectrometry (GC-MS), offers a highly specific method for finasteride analysis. core.ac.ukscispace.comresearchgate.net An isotope-dilution GC-MS method was developed using 5,6,6-[2H3]finasteride as an internal standard. core.ac.uk This method allowed for the quantitative determination of finasteride at the picogram level in human plasma. core.ac.uk After a single-step solid-phase extraction, samples were injected into the GC-MS system without derivatization, achieving a minimum detection level of 50 pg with a signal-to-noise ratio of 6:1. core.ac.ukscispace.com
Spectrophotometric and Electrochemical Methods in Research
Spectrophotometric methods provide a simpler and more cost-effective alternative for the determination of finasteride, particularly in pharmaceutical formulations. researchgate.netnih.govomicsonline.orgimpactfactor.orgjpsbr.org These methods are often based on the formation of a colored product. For example, one method involves the reaction of finasteride with sodium 1,2-naphthoquine-4-sulfonate (NQS) in a buffer solution at pH 13.0, producing a brown product with maximum absorbance at 447 nm. omicsonline.org This method was linear in the range of 2-14 μg/ml. omicsonline.org Another approach uses the oxidation of finasteride with potassium permanganate, cerric sulfate, or N-bromosuccinimide, followed by the measurement of the decrease in absorbance of a dye. nih.gov
Electrochemical methods, such as differential pulse polarography (DPP), have also been explored for finasteride analysis. nih.govuchile.cl One study reported a method based on the catalytic hydrogen wave of finasteride in an acidic medium. nih.govuchile.cl The peak current was found to be linearly proportional to the finasteride concentration in the range of 5 x 10⁻⁵ to 5 x 10⁻⁴ mol L⁻¹. nih.govuchile.cl
Advanced Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE) is a widely used technique for the purification of finasteride from biological matrices. researchgate.netcore.ac.ukdaneshyari.com It offers advantages over liquid-liquid extraction, such as higher recovery, reduced solvent consumption, and ease of automation. Different sorbents can be used, including C8 and cyano (CN) cartridges. researchgate.netcore.ac.ukscispace.com For instance, plasma samples can be purified using C8 columns with a recovery of over 90%. core.ac.uk Another method for the simultaneous determination of tadalafil (B1681874) and finasteride in human plasma employed a simple SPE procedure for extraction. researchgate.netdaneshyari.com Dispersive solid-phase extraction (d-SPE) is a variation that involves dispersing absorbent particles throughout the sample matrix, enhancing interaction and reducing extraction time. mdpi.com
Method Validation Parameters for Rigorous Research Data
To ensure the reliability and accuracy of analytical data, methods must be thoroughly validated according to international guidelines. Key validation parameters include:
Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, and matrix components. nih.govinnovareacademics.innih.govpjps.pk This is often assessed by analyzing blank samples from different sources to check for interferences at the retention time of the analyte. payeshdarou.ir
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. scirp.orgnih.govpayeshdarou.iromicsonline.orgimpactfactor.org Calibration curves are constructed by plotting the response versus the concentration, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. For finasteride, linearity has been established over various concentration ranges, for example, 1-100 ng/mL in an LC-MS/MS method. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ) : The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. jocpr.comomicsonline.orgimpactfactor.orgjpsbr.org For a spectrophotometric method, LOD and LOQ for finasteride were found to be 0.03 and 0.09 μg/ml, respectively. omicsonline.org A highly sensitive LC-MS/MS method reported an LOQ of 25 pg/mL. acs.orgacs.org
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. acs.orgnih.govresearchgate.netresearchgate.netpjps.pk Accuracy is often expressed as a percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an LC-MS/MS assay, accuracy was reported to be within 95.2% to 101%, and precision ranged from 3.4% to 7.3%. nih.govresearchgate.net
Matrix Effects : The alteration of analyte response due to the presence of co-eluting, undetected components from the sample matrix. acs.orgnih.govnih.gov Matrix effects can cause ion suppression or enhancement in LC-MS/MS analysis and must be carefully evaluated to ensure data reliability. acs.orgnih.gov One study found that increasing the chromatographic retention of finasteride helped to separate it from interfering matrix components, thereby minimizing ion suppression. acs.orgnih.gov
Stability-Indicating Analytical Methods for Research Compound Integrity
The integrity and stability of a research compound are paramount for obtaining reliable and reproducible results in any scientific investigation. Stability-indicating analytical methods are crucial for determining the extent to which a compound retains its original properties over time under the influence of various environmental factors such as temperature, humidity, and light. For Finasteride (acetate), a derivative of the 5α-reductase inhibitor Finasteride, ensuring its purity and stability is essential for its application in research. This section details the advanced analytical methodologies employed to assess the stability of Finasteride, which are directly applicable to its acetate salt.
Forced degradation studies are a key component of developing stability-indicating methods. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to produce potential degradation products. The analytical method must then be able to resolve the active pharmaceutical ingredient from these degradation products and any process-related impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the stability analysis of Finasteride. Several studies have developed and validated stability-indicating HPLC methods.
One such method utilized a C18 column with a mobile phase composed of methanol and water (70:30 v/v). nih.gov The detection was carried out at a wavelength of 210 nm with a flow rate of 1.0 mL/min, where Finasteride eluted at approximately 6 minutes. nih.gov This method was validated by subjecting Finasteride to forced degradation, and the resulting chromatograms demonstrated good resolution between Finasteride and its degradation products without any interference. nih.gov
Another HPLC method for determining Finasteride and its related substances employed a Symmetry C18 column with a mobile phase of water and acetonitrile (64:34, v/v). researchgate.net This method proved to be specific and stable for up to 48 hours. researchgate.net Forced degradation studies, including exposure to 0.5N HCl, 0.5N NaOH, 3.0% H2O2, UV light (254nm), and heat (60°C), were conducted. researchgate.net Significant degradation was primarily observed under oxidative stress. researchgate.net
A different RP-HPLC method was developed using a Hypersil C18 column with an isocratic mobile phase of acetonitrile and water (60:40 v/v) at a flow rate of 1 mL/min and detection at 240 nm. nih.gov The retention times for tamsulosin (B1681236) hydrochloride and finasteride were 3.92 and 5.45 minutes, respectively. nih.gov
The following table summarizes the chromatographic conditions for various stability-indicating HPLC methods for Finasteride.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Symmetry C18 | Nova Pak C18 | Hypersil ODS C18 |
| Mobile Phase | Methanol:Water (70:30) nih.gov | Water:Acetonitrile (64:34) researchgate.net | Water:Acetonitrile:Tetrahydrofuran (B95107) (80:10:10) researchgate.net | Acetonitrile:Water (60:40) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | - | 2.0 mL/min researchgate.net | 0.5 mL/min nih.gov |
| Detection Wavelength | 210 nm nih.gov | - | 210 nm researchgate.net | 210 nm nih.gov |
| Retention Time | 6 min nih.gov | - | - | 10.3 min nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A stability-indicating UPLC method was developed for Finasteride and its related impurities using a Waters ACQUITY UPLC BEH Phenyl Column. researchgate.net The gradient method utilized a mobile phase consisting of 2.5 mM orthophosphoric acid as solution A and a mixture of acetonitrile and water (90:10 v/v) as solution B. researchgate.net The flow rate was 0.22 mL/min, and detection was performed at 210 nm. researchgate.net
Forced degradation studies showed that Finasteride was stable under photolytic and thermal conditions. wikipedia.org However, considerable degradation was observed in alkaline (0.1 N NaOH) and oxidative (3% H2O2) conditions. researchgate.net The peak purity test confirmed the homogeneity of the Finasteride peak in all stressed samples, with a mass balance close to 99.5%. researchgate.net
The table below outlines the conditions and findings of the forced degradation studies using the UPLC method.
| Stress Condition | Time | Purity (%) | % Degradation | Remarks |
| As such sample | - | 99.78 | - | - |
| Acid hydrolysis (0.5 N HCl) | 24 hrs at 60°C | 99.25 | 0.53% | Unknown degradation observed wikipedia.org |
| Base hydrolysis (0.1 N NaOH) | 24 hrs at 60°C | 95.72 | 4.06% | Unknown degradation observed wikipedia.org |
| Oxidation (3% H2O2) | 24 hrs at 60°C | - | - | Degradation product formed was identified as Imp-1 researchgate.netwikipedia.org |
| Thermal degradation | 10 days at 60°C | - | - | Stable |
| Photolytic degradation | 10 days | - | - | Stable |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) provides a viable alternative for the stability assessment of Finasteride. A stability-indicating HPTLC method was developed where the mobile phase consisted of chloroform (B151607) and methanol (8:2 v/v). Densitometric analysis was performed at 210 nm, the λmax of Finasteride. The Rf value for Finasteride was 0.57.
Forced degradation studies indicated that Finasteride degrades under basic and oxidative stress conditions. In a study involving the simultaneous estimation of Minoxidil and Finasteride, forced degradation was performed using acid hydrolysis, base hydrolysis, oxidation, dry heat, and photolytic degradation. The resulting degradation products were well-resolved from the pure drugs. clearsynth.com Another HPTLC method for the simultaneous determination of Finasteride and Tadalafil used a mobile phase of Toluene: n-propanal: Triethylamine (6:2:2 v/v/v) with detection at 250 nm. nih.gov The Rf values for Finasteride and Tadalafil were 0.61 and 0.79, respectively. nih.gov
The table below summarizes the HPTLC methods for Finasteride stability studies.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 F254 plates | Silica gel 60 F254 plates |
| Mobile Phase | Chloroform:Methanol (8:2 v/v) | n-butanol:TEA (10:0.1 v/v) clearsynth.com |
| Detection Wavelength | 210 nm | 223 nm clearsynth.com |
| Rf Value | 0.57 | 0.65 clearsynth.com |
Preclinical Research Models and Experimental Systems
In Vitro Studies on Enzyme Inhibition and Cellular Response
In vitro systems are fundamental for dissecting the molecular interactions and cellular consequences of finasteride (B1672673) exposure. These controlled environments allow for precise measurements of enzyme kinetics and detailed analysis of cellular metabolic pathways.
Isolated Enzyme Assays for Kinetic Analysis
Isolated enzyme assays are crucial for characterizing the inhibitory activity of finasteride on its primary target, the 5α-reductase enzyme. Finasteride is a potent and competitive inhibitor of the type II 5α-reductase isozyme. drugbank.commedchemexpress.comfda.gov Kinetic analyses have determined that finasteride exhibits a significantly higher affinity for the type II isozyme compared to the type I isozyme, with some studies reporting a 100-fold difference in affinity. drugbank.commedchemexpress.comwikipedia.org
The inhibition is characterized as slow-binding, where finasteride forms a stable, slowly dissociating complex with the enzyme. fda.govnih.gov This mechanism involves the enzyme-catalyzed formation of a potent bisubstrate analog inhibitor, an NADP-dihydrofinasteride adduct. pfsfoundation.org The formation of this adduct occurs with a high second-order rate constant, indicating that nearly every catalytic event leads to inhibition. pfsfoundation.org The resulting enzyme-inhibitor complex is remarkably stable, with a very slow dissociation rate, contributing to the potent and specific action of finasteride. pfsfoundation.org
Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have been determined in various studies. For the type II 5α-reductase, the IC50 for finasteride acetate (B1210297) has been reported to be 4.2 nM. medchemexpress.com Other studies have reported Ki values of approximately 158.8 nmol/L and IC50 values of 13.6 nmol/L for finasteride. researchgate.net In contrast, the affinity for the type I isozyme is much lower. oup.com The kinetic data from these assays provide a quantitative measure of finasteride's inhibitory potency and selectivity.
Table 1: Kinetic Parameters of Finasteride Inhibition
Cell-Based Models for Androgen Metabolism Research (e.g., LNCaP cells)
The human prostate cancer cell line, LNCaP, is a widely used in vitro model for studying the effects of finasteride on androgen metabolism and prostate cell biology. nih.govspandidos-publications.com These cells are androgen-sensitive and express the androgen receptor (AR), making them a relevant system for investigating androgen-dependent processes. nih.govresearchgate.net
Studies using LNCaP cells have shown that finasteride can inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), the more potent androgen. nih.gov This inhibition of DHT production leads to a decrease in androgen-stimulated cell growth. researchgate.netresearchgate.net Research has demonstrated that finasteride treatment can reduce the viability of LNCaP cells in a concentration-dependent manner and induce apoptosis, or programmed cell death. spandidos-publications.com This apoptotic effect is associated with changes in the expression of key regulatory proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. spandidos-publications.com
Interestingly, some studies have reported that finasteride treatment can lead to an upregulation of the androgen receptor itself in LNCaP cells. nih.gov This finding suggests a potential feedback mechanism in response to reduced DHT levels. Furthermore, the overexpression of other enzymes, such as aldo-keto reductase 1C3 (AKR1C3), can confer resistance to finasteride's growth-inhibitory effects by diverting androgen metabolism towards testosterone production. nih.gov In cells overexpressing AKR1C3, finasteride treatment leads to an accumulation of testosterone, which can still activate the AR and promote cell proliferation. nih.gov
Table 2: Effects of Finasteride on LNCaP Cells
Animal Models for Investigating Finasteride's Effects on Androgen Physiology
Animal models are indispensable for understanding the systemic effects of finasteride on androgen physiology, organ systems, and behavior. These models allow for the investigation of complex interactions that cannot be fully replicated in vitro.
Rodent Models for Prostate Biology and Androgen Regulation
Rodent models, particularly rats and hamsters, are extensively used to study the impact of finasteride on prostate biology and androgen regulation. researchgate.netscialert.netresearchgate.net In these models, finasteride administration leads to a dose-dependent decrease in the weight of the ventral prostate and seminal vesicles. scialert.netresearchgate.netmdpi.com This reduction in prostate size is a direct consequence of the inhibition of 5α-reductase and the subsequent decrease in intraprostatic DHT levels. mdpi.comoup.com
Histological examination of the prostate tissue from finasteride-treated rodents reveals marked atrophy of the glandular epithelium. researchgate.netnih.gov Studies have also investigated the molecular changes within the prostate in response to finasteride. Proteomic analyses of rat ventral prostate have identified changes in the expression of numerous proteins involved in synthesis, processing, and cellular trafficking, as well as metabolism and oxidative stress. researchgate.net One notable finding is the upregulation of a protein similar to L-amino-acid oxidase 1 (Lao1) in response to finasteride treatment. researchgate.net
Furthermore, rodent models have been used to explore the effects of finasteride on androgen-regulated gene expression. For example, treatment with finasteride has been shown to increase the expression of clusterin, a marker of prostate atrophy. oup.com These models have also been instrumental in demonstrating that while finasteride effectively reduces DHT levels, it can also lead to an increase in intraprostatic testosterone concentrations. drugbank.com
Models for Studying Neuroactive Steroid Modulation and Behavioral Effects
Finasteride's effects extend beyond the prostate to the central nervous system, where it influences the levels of neuroactive steroids and can modulate behavior. nih.govmedizinonline.com Animal models, primarily rodents, are used to investigate these neurological and behavioral consequences. medizinonline.comkarger.comthieme-connect.com
Finasteride inhibits the 5α-reduction of progesterone (B1679170) and deoxycorticosterone, which are precursors to potent neuroactive steroids like allopregnanolone (B1667786). nih.gov These neurosteroids are known to have anticonvulsant, antidepressant, and anxiolytic properties, primarily through their action on GABA-A receptors. nih.gov Studies in rats have shown that finasteride treatment can alter the levels of various neuroactive steroids in different brain regions, including the cerebral cortex, hippocampus, and cerebellum, as well as in the cerebrospinal fluid and plasma. karger.com For instance, finasteride has been shown to decrease brain levels of DHT. medizinonline.comkarger.com
The modulation of neuroactive steroid levels by finasteride has been linked to behavioral changes in animal models. medizinonline.comresearchgate.netunica.it Research has indicated that finasteride administration can induce depressive-like behavior in rats. researchgate.net Furthermore, studies in mice have demonstrated that finasteride treatment can inhibit adult hippocampal neurogenesis, a process implicated in mood regulation. thieme-connect.comresearchgate.net These findings suggest that by altering the neurochemical environment of the brain, finasteride can have significant effects on mood and behavior. medizinonline.com
Table 3: Neurological and Behavioral Effects of Finasteride in Animal Models
Non-Mammalian Models for Environmental Chemical Biology (e.g., Daphnia magna)
The widespread use of finasteride has led to concerns about its potential environmental impact. Non-mammalian models, such as the freshwater crustacean Daphnia magna, are employed to assess the ecotoxicological effects of finasteride. nih.govorganon.com Daphnia magna is a key bioindicator species in freshwater ecosystems. nih.gov
Studies have shown that chronic exposure to finasteride can have negative effects on the development and reproduction of Daphnia magna. nih.gov These effects include reduced fecundity, delayed first brood, and reduced growth and neonate size. nih.gov Acute exposure has been found to decrease the expression of genes crucial for reproduction and development. nih.gov
Metabolomic and lipidomic analyses have revealed that finasteride exposure can cause significant alterations in metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and various amino acid metabolism pathways. nih.gov These findings highlight the potential for finasteride to act as an endocrine disruptor in aquatic environments and underscore the importance of understanding the environmental fate and effects of pharmaceuticals. nih.gov
Computational and Mathematical Modeling Approaches in Finasteride Research
Computational and mathematical modeling have emerged as indispensable tools in the preclinical evaluation of "Finasteride (acetate)," providing a quantitative framework to understand its complex interactions with biological systems. These in silico approaches allow for the simulation and prediction of the drug's effects, optimizing research and development efforts.
Predictive Modeling of 5α-Reductase Inhibition Kinetics and Androgen Dynamics
Predictive modeling plays a crucial role in elucidating the pharmacodynamics of finasteride, particularly its inhibition of 5α-reductase and the subsequent impact on androgen levels. These models integrate various parameters to simulate the drug's mechanism of action and its effects on hormonal balance.
A key application of this modeling is the characterization of the time course of dihydrotestosterone (DHT) concentrations following finasteride administration. nih.gov Mathematical models have been developed to describe the inhibition of DHT production from testosterone, providing insights into the drug's efficacy. For instance, a model assessing DHT pharmacodynamics utilized parameters such as the rate of change in DHT levels, the elimination rate constant, and the concentration of finasteride required for 50% inhibition (IC50). nih.gov
Systems-level mathematical models have been constructed to describe the effects of 5α-reductase inhibition on the prostate. nih.gov These models can simulate the complex interplay between testosterone (T) and DHT, and how finasteride alters this balance. nih.govplos.org For example, a multiscale, mechanism-driven, dynamic model accurately simulated a significant decrease in prostate size and a near-complete depletion of prostatic DHT in rats treated with finasteride. nih.govplos.org This model highlighted that testosterone alone is insufficient to maintain normal prostate size in the absence of DHT. nih.govplos.org
These predictive models are not only descriptive but also have predictive power for optimizing treatment strategies. By simulating different dosing regimens, researchers can explore alternative strategies that may lead to similar or enhanced effects on the target tissue. nih.govplos.orgresearchgate.net For instance, modeling has suggested that the frequency of finasteride administration can significantly influence the extent of prostate regression, with daily dosing potentially being more effective than more frequent administrations due to the complex kinetics between T, DHT, and androgen receptor (AR) gene occupancy. plos.orgresearchgate.net
The development of these models relies on accurate parameterization, which is often derived from experimental data. Key parameters in these models include inhibition constants (Ki) and Michaelis-Menten constants (Km) for the 5α-reductase enzymes. nih.govplos.org
Table 1: Key Parameters in a Predictive Model of Finasteride Action
| Parameter | Description | Reported Value/Range | Source |
| Ki5aR1 | Finasteride inhibition constant for 5α-reductase type 1 | 5.4 nM | nih.govplos.org |
| Km5a | Testosterone metabolism Michaelis-Menten constant | 2.3 nM - 40 nM | nih.govplos.org |
| IC50 | Concentration for 50% inhibition of DHT production | 0.012 ng/ml | nih.gov |
This interactive table allows for the exploration of key parameters used in predictive models.
Systems Biology Frameworks for Understanding Complex Androgen Pathways
Systems biology offers a holistic approach to understanding the intricate network of androgen pathways and how they are perturbed by finasteride. By integrating data from genomics, proteomics, and metabolomics with computational modeling, systems biology frameworks provide a comprehensive view of the drug's effects beyond simple enzyme inhibition. researchgate.netacibadem.edu.tr
These frameworks are particularly useful for dissecting the multiorgan interactions that govern androgen homeostasis, such as the liver-prostate axis. researchgate.net A systems biology perspective allows researchers to model how finasteride's inhibition of 5α-reductase in both the liver and prostate affects the systemic and local concentrations of androgens. nih.govplos.orgresearchgate.net For example, a systems-level model demonstrated that while finasteride inhibits 5α-reductase type 1 in the liver, the primary driver of prostatic androgen kinetics is the inhibition of 5α-reductase type 2 within the prostate itself. researchgate.net
Furthermore, systems biology models can elucidate the downstream consequences of altered androgen signaling. Inhibition of DHT production by finasteride leads to a cascade of events, including decreased cell proliferation, increased apoptosis (programmed cell death), and changes in gene expression in androgen-sensitive tissues like the prostate. nih.govplos.orgnih.gov These models can simulate the regulation of androgen-driven gene transcription and its ultimate impact on tissue size and function. nih.govplos.org
A significant finding from systems biology approaches is the potential for low-androgen environments, such as those induced by finasteride, to select for cells with altered androgen receptor (AR) expression. nih.govresearchgate.net Mathematical models have suggested that inhibiting 5α-reductase can increase the selective pressure for cells with higher AR expression, which could have implications for the development of therapy resistance in conditions like prostate cancer. nih.govresearchgate.net
The integration of multi-omics data is a cornerstone of the systems biology approach. acibadem.edu.trnih.gov For instance, analyzing changes in the urinary metabolome following finasteride treatment can reveal alterations in androgen and estrogen levels, providing a broader picture of the drug's systemic effects. acibadem.edu.tr Similarly, transcriptomics can identify changes in gene expression profiles in response to finasteride, offering insights into the molecular mechanisms underlying its therapeutic and other effects. nih.gov
Advanced Structure Activity Relationships Sar and Drug Design Implications
Structural Determinants of 5α-Reductase Isoform Selectivity
Finasteride (B1672673) exhibits a significant preference for inhibiting the type II 5α-reductase (SRD5A2) isoenzyme over the type I (SRD5A1) isoenzyme, with a reported 100-fold greater selectivity for the type II form. drugbank.com This selectivity is a key aspect of its pharmacological profile. While both isoenzymes catalyze the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), they have distinct tissue distributions and physiological roles. SRD5A2 is predominantly found in the prostate, seminal vesicles, epididymides, and hair follicles. drugbank.com
Chemical Modifications Influencing Time-Dependent Inhibition and Irreversibility
Finasteride is a time-dependent, apparently irreversible inhibitor of 5α-reductase. nih.govnih.gov This means that the inhibition of the enzyme increases with the duration of exposure to the inhibitor. The mechanism involves the formation of a stable, high-affinity complex between the inhibitor and the enzyme. pfsfoundation.orggoogle.com
A critical structural feature for this time-dependent inhibition is the Δ¹,² double bond in the A-ring of the finasteride molecule. google.combioscientifica.com This double bond is essential for the proposed mechanism of covalent modification of the enzyme. acs.org The inhibition process is believed to proceed via a Michael addition reaction, where a nucleophilic residue from the enzyme's active site attacks the C-1 position of finasteride. acs.org
The process is enzyme-catalyzed, where 5α-reductase reduces finasteride to dihydrofinasteride, forming an enzyme-bound NADP-dihydrofinasteride adduct in the process. proteopedia.org This adduct is a potent bisubstrate analog inhibitor. pfsfoundation.org The formation of this stable complex effectively sequesters the enzyme, leading to what is functionally an irreversible inhibition. pfsfoundation.orggoogle.com The complex formed with the type 1 isoenzyme is noted to be stable under various denaturing conditions, suggesting a covalent modification. acs.org The complex with the type 2 isoenzyme, however, appears to be less stable under the same conditions. acs.org
Modifications to the finasteride structure have been explored to understand and enhance this inhibitory activity. For instance, substitution of the N-tert-butyl group at C-17 with an N-(2,5-bis(trifluoromethyl)phenyl) group was found to significantly increase the rate of inhibition of the type-1 5α-reductase without altering the fundamental mechanism of inhibition. nih.gov
Rational Design Principles for Novel 5α-Reductase Inhibitors Inspired by Finasteride
The understanding of finasteride's structure-activity relationships has provided a blueprint for the rational design of new 5α-reductase inhibitors. A key challenge in this area has been the lack of a crystal structure for the 5α-reductase isozymes, which has historically made structure-based drug design difficult. tandfonline.comtandfonline.com However, the recent elucidation of the human SRD5A2 structure has opened new avenues. researchgate.netnih.gov
Key principles for designing novel inhibitors based on the finasteride scaffold include:
Maintaining the 4-azasteroid core: The 4-aza-androstane skeleton is a validated pharmacophore for 5α-reductase inhibition.
Incorporating the Δ¹,² double bond: This feature is crucial for the time-dependent and irreversible inhibition mechanism.
Modifying the C-17 side chain: The substituent at the C-17 position significantly influences the inhibitor's potency and isoform selectivity. This position offers a site for introducing various functional groups to optimize binding affinity and pharmacokinetic properties. nih.gov
Exploring non-steroidal scaffolds: While finasteride is a steroidal compound, there is interest in developing non-steroidal inhibitors to potentially reduce side effects associated with the steroid structure. researchgate.net These efforts often involve creating molecules that mimic the key pharmacophoric features of finasteride.
Computational methods, such as pharmacophore modeling and molecular docking, have been employed to design novel inhibitors in the absence of a crystal structure. researchgate.net Now, with the available SRD5A2 structure, these computational approaches can be applied with greater precision to design inhibitors with improved potency and selectivity profiles. mdpi.com
Comparative SAR Studies with Analogues (e.g., Dutasteride)
Dutasteride (B1684494) is another potent 4-azasteroid inhibitor of 5α-reductase. A key difference between finasteride and dutasteride lies in their isoform selectivity. While finasteride is a selective inhibitor of SRD5A2, dutasteride is a dual inhibitor, potently inhibiting both SRD5A1 and SRD5A2. nih.govnih.govresearchgate.net
This difference in selectivity is attributed to structural variations between the two molecules. Although both share the 4-azasteroid core and the critical Δ¹,² double bond for time-dependent inhibition, they differ in the substituent at the C-17 position. nih.govbioscientifica.com Dutasteride possesses a 2,5-bis(trifluoromethyl)phenyl group at this position, which is believed to contribute to its enhanced binding to the SRD5A1 isoenzyme compared to finasteride's tert-butylcarbamoyl group. nih.gov
Comparative studies have shown that dutasteride's dual inhibition leads to a more significant reduction in serum DHT levels compared to finasteride. nih.govkarger.com Dutasteride is approximately three times more potent than finasteride at inhibiting SRD5A2 and over 100 times more potent at inhibiting SRD5A1. clinicaltrials.gov The similar mechanism of time-dependent inhibition for both compounds suggests that the fundamental interaction with the enzyme's catalytic machinery is conserved. bioscientifica.com
The development of dutasteride illustrates a successful application of the principles learned from finasteride's SAR, leading to an inhibitor with a broader spectrum of activity against the 5α-reductase isoenzymes.
| Inhibitor | Target Isoform(s) | Key Structural Features | Inhibition Type | Relative Potency |
| Finasteride | SRD5A2 (selective) | 4-azasteroid core, Δ¹,² double bond, C-17 tert-butylcarbamoyl group | Time-dependent, irreversible | Potent SRD5A2 inhibitor, weak SRD5A1 inhibitor |
| Dutasteride | SRD5A1 and SRD5A2 (dual) | 4-azasteroid core, Δ¹,² double bond, C-17 2,5-bis(trifluoromethyl)phenyl group | Time-dependent, irreversible | Potent inhibitor of both SRD5A1 and SRD5A2 |
Emerging Research Areas and Future Directions
Investigation of Finasteride (B1672673) as a Chemical Probe for Unconventional Steroidogenesis Pathways
Finasteride's well-defined mechanism of inhibiting 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), makes it a valuable tool for investigating steroidogenic pathways. wikipedia.orgdrugbank.com Its ability to selectively block this conversion allows researchers to dissect the roles of different androgens and their metabolites in various physiological and pathological processes. wikipedia.orgdrugbank.com
Emerging research is leveraging finasteride to explore unconventional or alternative steroid synthesis pathways, particularly in tissues like the brain where neurosteroids play a crucial role. Studies have used finasteride to investigate the effects of altered neuroactive steroid levels on brain function. karger.com For instance, research in male rats has shown that subchronic finasteride treatment not only affects the levels of 5α-reductase substrates (progesterone and testosterone) and their products (dihydroprogesterone and DHT) but also influences the concentrations of other neuroactive steroids like isopregnanolone and 17β-estradiol in different brain regions. karger.com Such studies highlight finasteride's utility in elucidating the complex interplay and compensatory mechanisms within the neurosteroidogenic network. karger.comresearchgate.net By observing the downstream effects of 5α-reductase inhibition, scientists can gain insights into alternative metabolic routes and the functional significance of various steroid molecules in the central nervous system. karger.comresearchgate.net
Research on Endoplasmic Reticulum Stress and Oxidative Stress Modulation by Finasteride in Cellular Models
Recent investigations have begun to explore the relationship between finasteride-induced androgen imbalance and cellular stress responses, specifically endoplasmic reticulum (ER) stress and oxidative stress. The ER is a critical organelle for protein folding and lipid synthesis, and disruptions in its function can lead to the unfolded protein response (UPR), a state of ER stress. nih.govresearchgate.net
Studies in rat models have suggested a potential link between finasteride administration, subsequent androgen imbalance, and the induction of ER stress. nih.govnih.gov This is particularly relevant in androgen-responsive tissues with well-developed endoplasmic reticulum, such as the liver. nih.govnih.gov Research has shown that finasteride treatment can affect the expression of key ER stress markers. For example, in rat testes, finasteride was found to increase the levels of GRP-78, a major ER stress-related protein. dovepress.com
Furthermore, a bidirectional relationship between ER stress and oxidative stress has been proposed, where the accumulation of unfolded proteins can trigger the production of reactive oxygen species (ROS), and conversely, oxidative stress can impair ER function. dovepress.comresearchgate.net Some studies indicate that finasteride may contribute to oxidative stress, as evidenced by changes in markers like malondialdehyde (MDA), a biomarker of oxidative stress. dovepress.com This line of inquiry is crucial for understanding the broader cellular impacts of finasteride beyond its direct enzymatic inhibition and may reveal novel mechanisms underlying its effects in various cellular models.
Development of Advanced Delivery Systems for Experimental Research Applications (e.g., controlled-release microspheres for preclinical studies)
To enhance the experimental utility of finasteride and explore its therapeutic potential with improved safety and efficacy profiles, researchers are developing advanced delivery systems. mdpi.com These novel formulations aim to provide controlled and targeted delivery, which is particularly valuable in preclinical studies.
One promising approach is the development of controlled-release microspheres. For instance, finasteride-loaded microspheres made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been investigated for systemic application. spandidos-publications.com In a preclinical mouse model of androgenic alopecia, a single subcutaneous injection of these microspheres was shown to effectively alleviate hair loss for over four weeks, demonstrating a prolonged effect compared to daily oral administration. spandidos-publications.com This type of delivery system offers the advantage of maintaining steady-state drug levels over an extended period, reducing the need for frequent administration and potentially minimizing systemic side effects. spandidos-publications.com
Other advanced delivery strategies being explored include nanoparticle-based systems, such as lipid-based nanoparticles and microemulsions, to enhance the dermal and transfollicular delivery of finasteride for localized applications. mdpi.comnih.govmdpi.comdovepress.com These systems can improve drug stability, solubility, and penetration into target tissues, offering a more efficient and targeted approach for experimental research. mdpi.comnih.govmdpi.comdovepress.com
Genetic Polymorphisms of 5α-Reductase and CYP3A4 and their Impact on Finasteride Metabolism in Research Models
The individual variability in response to finasteride is an area of significant research, with a focus on the genetic polymorphisms of enzymes involved in its metabolism and its target, 5α-reductase. nih.gov Understanding how genetic variations influence the pharmacokinetics and pharmacodynamics of finasteride is crucial for interpreting research findings and for the future development of personalized medicine approaches. nih.gov
Finasteride is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgnih.gov Genetic variations in the CYP3A4 gene, as well as the related CYP3A5 gene, can alter the rate of finasteride metabolism, leading to different drug concentrations in the body. nih.govresearchgate.netjcu.edu.au Studies have identified single nucleotide polymorphisms (SNPs) in CYP3A4 and CYP3A5 that are associated with variations in finasteride concentrations. researchgate.netjcu.edu.au For example, certain SNPs in these genes have been linked to altered metabolic activity, which could theoretically impact the efficacy and safety profile of finasteride. auajournals.org
Similarly, genetic polymorphisms in the SRD5A2 gene, which encodes the type II 5α-reductase enzyme, can affect the binding affinity of finasteride and its inhibitory efficiency. nih.govjcu.edu.au Research has explored how different SRD5A2 variants may influence an individual's response to finasteride treatment. nih.gov Investigating these genetic factors in research models is essential for elucidating the mechanisms behind interindividual differences in finasteride response and for identifying potential genetic markers that could predict treatment outcomes.
Environmental Chemical Biology and Ecotoxicological Studies of Finasteride in Aquatic Systems
The increasing use of pharmaceuticals has led to concerns about their environmental fate and potential ecological impact. Finasteride, as a widely used medication, can enter aquatic systems through wastewater effluent. researchgate.net The field of environmental chemical biology is beginning to investigate the ecotoxicological effects of finasteride on non-target organisms in aquatic environments. gu.se
Studies have been conducted to assess the toxicity of finasteride to various aquatic invertebrates. researchgate.net For example, research on the freshwater crustacean Daphnia magna has shown that chronic exposure to finasteride can negatively affect development and reproduction, leading to reduced fecundity and growth. nih.gov Acute exposure in the same species resulted in decreased expression of genes crucial for reproduction and development. nih.gov
Further ecotoxicological studies have evaluated the impact of finasteride on other aquatic organisms, such as freshwater mussels and mayflies. researchgate.net While some studies have indicated that at current estimated environmental concentrations, direct individual effects may be low, the potential for effects as part of complex chemical mixtures in the environment warrants further investigation. researchgate.net These ecotoxicological studies are crucial for understanding the potential environmental risks associated with finasteride and for developing strategies to mitigate its impact on aquatic ecosystems.
Table of Mentioned Chemical Compounds
| Compound Name | Class |
| Finasteride | 4-azasteroid, 5α-reductase inhibitor |
| Finasteride (acetate) | Acetate (B1210297) salt of Finasteride |
| Testosterone | Androgen, Steroid hormone |
| Dihydrotestosterone (DHT) | Androgen, Steroid hormone |
| Progesterone (B1679170) | Steroid hormone |
| Dihydroprogesterone | Neurosteroid |
| Isopregnanolone | Neurosteroid |
| 17β-estradiol | Estrogen, Steroid hormone |
| Malondialdehyde (MDA) | Biomarker of oxidative stress |
| GRP-78 | ER stress-related protein |
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable polymer |
Interactive Data Table: Physicochemical Properties of Finasteride and Finasteride (Acetate)
| Property | Finasteride | Finasteride (Acetate) |
| CAS Number | 98319-26-7 chemicalbook.com | 222989-99-3 |
| Molecular Formula | C23H36N2O2 wikipedia.org | C25H40N2O4 |
| Molar Mass | 372.55 g/mol wikipedia.org | 432.6 g/mol |
| Solubility | Soluble in chloroform (B151607), ethanol, methanol (B129727). Insoluble in water. chemicalbook.com | Data not readily available, but likely similar to finasteride. |
| Appearance | White or off-white crystalline powder chemicalbook.com | Data not readily available. |
| LogP | 3 nih.gov | Data not readily available. |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide wikipedia.org | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;acetic acid nih.gov |
Interactive Data Table: Key Enzymes in Finasteride Research
| Enzyme | Gene | Function | Relevance to Finasteride |
| 5α-reductase type II | SRD5A2 | Converts testosterone to DHT. nih.gov | Primary target of finasteride inhibition. wikipedia.org |
| Cytochrome P450 3A4 | CYP3A4 | Metabolizes a wide range of xenobiotics, including finasteride. nih.gov | Primary enzyme responsible for finasteride metabolism. wikipedia.orgnih.gov |
| Cytochrome P450 3A5 | CYP3A5 | Also involved in drug metabolism, shares substrates with CYP3A4. nih.gov | Polymorphisms may affect finasteride metabolism. nih.govresearchgate.net |
Q & A
Basic: What is the biochemical mechanism of finasteride acetate as a 5α-reductase inhibitor, and how can this mechanism be experimentally validated in vitro?
Answer:
this compound inhibits 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT). To validate this mechanism:
- Enzyme Activity Assays : Use recombinant 5α-reductase isoforms (type I and II) in cell-free systems. Measure DHT production via HPLC or LC-MS before and after finasteride exposure .
- Cell-Based Models : Employ androgen-sensitive cell lines (e.g., LNCaP prostate cancer cells) to quantify intracellular DHT levels using radioimmunoassays or ELISA after treatment .
- Structural Analysis : Perform molecular docking studies to confirm finasteride’s binding affinity to 5α-reductase active sites .
Advanced: How can researchers resolve contradictions in clinical data regarding finasteride’s dual role in reducing overall prostate cancer risk while increasing high-grade tumor incidence?
Answer:
Addressing this paradox requires:
- Meta-Analysis : Pool data from longitudinal studies (e.g., the Prostate Cancer Prevention Trial) to stratify risk by patient subgroups (age, baseline PSA levels) .
- Biological Plausibility Testing : Investigate whether finasteride-induced androgen deprivation selectively pressures tumor evolution using in vivo xenograft models .
- Diagnostic Bias Adjustment : Analyze whether reduced prostate volume (due to finasteride) improves detection sensitivity for high-grade tumors, confounding risk calculations .
Basic: What experimental precautions are critical when handling this compound in laboratory settings?
Answer:
- Contamination Prevention : Use PPE (gloves, lab coats) to avoid dermal exposure, as finasteride is absorbed through skin and may affect reproductive systems .
- Waste Disposal : Follow EPA guidelines for pharmaceutical waste to prevent environmental contamination.
- Storage : Store in airtight containers at 2–8°C to maintain stability, with desiccants to prevent hydrolysis .
Advanced: What methodological frameworks are optimal for designing nanoparticle (NP) formulations of finasteride to enhance bioavailability?
Answer:
-
Formulation Parameters :
Parameter Optimization Strategy Particle Size Reduction Use high-pressure homogenization or nanoprecipitation to achieve <200 nm diameter . Solubility Enhancement Employ surfactants (e.g., Poloxamer 407) or lipid-based carriers . Stability Testing Conduct accelerated stability studies (40°C/75% RH) over 6 months to assess aggregation . -
Bioavailability Assessment : Compare AUC (area under the curve) of NP formulations vs. oral tablets in rodent pharmacokinetic studies .
Basic: How should researchers adjust prostate-specific antigen (PSA) reference values in studies involving finasteride-treated cohorts?
Answer:
- Baseline Correction : Measure PSA levels pre-treatment and apply a correction factor (e.g., double the observed PSA value in finasteride users) to account for drug-induced suppression .
- Longitudinal Monitoring : Track PSA velocity (rate of change) instead of absolute values to detect malignancy .
Advanced: What statistical approaches are recommended for analyzing finasteride’s epidemiological utilization patterns across diverse populations?
Answer:
- Cross-National Cohort Studies : Use interrupted time-series analysis to evaluate prescription trends before/after policy changes (e.g., patent expirations) .
- Confounder Adjustment : Apply multivariable regression to control for age, comorbidities, and regional prescribing habits in Nordic registry data .
- Data Harmonization : Align metrics (e.g., defined daily doses per 1,000 inhabitants) to enable cross-country comparisons .
Basic: What in vivo models are suitable for studying finasteride’s teratogenic effects on fetal development?
Answer:
- Rodent Models : Administer finasteride to pregnant rats during organogenesis (gestational days 6–17) and assess offspring for genital tract abnormalities via histopathology .
- Dose-Response Curves : Test doses equivalent to human exposure (0.1–1 mg/kg/day) to establish NOAEL (no observed adverse effect level) .
Advanced: How can transcriptomic profiling elucidate finasteride’s off-target effects on non-prostatic tissues (e.g., brain, liver)?
Answer:
- RNA Sequencing : Compare gene expression profiles in finasteride-treated vs. control tissues. Focus on pathways like neurosteroid synthesis (e.g., allopregnanolone) .
- Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify dysregulated pathways (e.g., TGF-β signaling in hepatic fibrosis) .
Basic: What validation criteria are essential for ensuring reproducibility in finasteride pharmacokinetic studies?
Answer:
- Analytical Validation : Ensure LC-MS/MS methods meet FDA guidelines for precision (CV <15%) and accuracy (85–115% recovery) .
- Dose Linearity : Confirm AUC proportionality across 0.5–5 mg/kg doses in preclinical models .
Advanced: How do finasteride-induced hormonal changes interact with tumor microenvironment dynamics in androgen-independent cancers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
